molecular formula C13H8Br2 B14729081 2,9-Dibromo-9h-fluorene CAS No. 6633-25-6

2,9-Dibromo-9h-fluorene

Cat. No.: B14729081
CAS No.: 6633-25-6
M. Wt: 324.01 g/mol
InChI Key: LCSRSFIWOSPUNG-UHFFFAOYSA-N
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Description

2,9-Dibromo-9h-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the fluorene structure. It is widely used in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,9-Dibromo-9h-fluorene can be synthesized through the bromination of fluorene. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 9 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,9-Dibromo-9h-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted fluorenes depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

    Oxidation: Fluorenone derivatives.

Scientific Research Applications

2,9-Dibromo-9h-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Dibromo-9h-fluorene is primarily based on its ability to undergo various chemical transformations. The bromine atoms serve as reactive sites for substitution and coupling reactions, allowing the compound to form a wide range of derivatives. These derivatives can interact with biological targets or electronic materials, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9h-fluorene
  • 2,7-Dibromo-9-fluorenone
  • 9,9-Dioctyl-2,7-dibromofluorene

Uniqueness

2,9-Dibromo-9h-fluorene is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated fluorenes. This makes it particularly useful in the synthesis of certain polymers and electronic materials where precise control over the molecular structure is required .

Properties

CAS No.

6633-25-6

Molecular Formula

C13H8Br2

Molecular Weight

324.01 g/mol

IUPAC Name

2,9-dibromo-9H-fluorene

InChI

InChI=1S/C13H8Br2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H

InChI Key

LCSRSFIWOSPUNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)Br)C(C2=C1)Br

Origin of Product

United States

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